Monomethyl auristatin E intermediate-9

Description

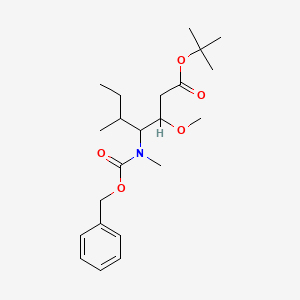

The exact mass of the compound (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

120205-58-5 |

|---|---|

Molecular Formula |

C22H35NO5 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |

InChI |

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1 |

InChI Key |

PCUHBNWYHLQSBO-HQRMLTQVSA-N |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Monomethyl Auristatin E Intermediate-9: Synthesis, Characterization, and Role in ADC Payload Construction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE), a potent antimitotic agent, is a critical component of several clinically approved antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step synthesis involving numerous intermediates. This technical guide provides an in-depth examination of a key building block, Monomethyl auristatin E intermediate-9, chemically identified as tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate. This document details its chemical properties, its strategic position within the overall MMAE synthesis pathway, and the experimental protocols for the synthesis of its core precursor. All quantitative data are presented in tabular format for clarity, and the synthesis pathway is visualized using a Graphviz diagram.

Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a highly potent microtubule inhibitor, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] Due to its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has found immense value as a payload in ADCs.[2][3] The synthesis of MMAE is a complex process that involves the sequential coupling of several amino acid and peptide fragments. The use of well-defined intermediates is crucial for ensuring the stereochemical integrity and purity of the final product.

This compound (CAS No. 120205-58-5) is a pivotal precursor in the construction of the MMAE peptide backbone.[2][4] It represents the protected form of the dolaisoleucine (Dil) residue, a unique β-methoxy-γ-amino acid that is a constituent of the natural dolastatin 10.[4] The tert-butyl ester and benzyloxycarbonyl (Cbz) protecting groups in intermediate-9 allow for controlled peptide couplings in subsequent synthetic steps.

Chemical Properties and Characterization of Intermediate-9

This compound is chemically named tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate. Its structural and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 120205-58-5 |

| Molecular Formula | C₂₂H₃₅NO₅ |

| Molecular Weight | 393.52 g/mol |

| Appearance | Colorless to light yellow oil |

| Purity | ≥98% (commercially available) |

Table 1: Physicochemical Properties of this compound.

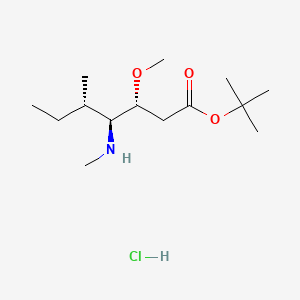

The deprotected hydrochloride salt of the amine, (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS No. 120205-48-3), is also known as Monomethyl auristatin E intermediate-1 and serves as the direct precursor for subsequent peptide coupling reactions in the synthesis of MMAE.

Synthesis Pathway of Monomethyl Auristatin E (MMAE)

The synthesis of MMAE is a convergent process where different peptide fragments are synthesized separately and then coupled together. Intermediate-9 (or its deprotected form, intermediate-1) constitutes the C-terminal portion of the dolaisoleucine-dolaproine (Dil-Dap) fragment. The following diagram illustrates the key steps in the synthesis of MMAE, highlighting the role of intermediate-9.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the core dolaisoleucine structure, which is the foundation of intermediate-9. These protocols are based on the methods described by Pettit et al. for the synthesis of dolaisoleuine tert-butyl ester.[4]

Synthesis of N-(Benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal (Precursor to Aldol Reaction)

-

To a solution of N-Cbz-N-methyl-(S,S)-isoleucine in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine.

-

Slowly add isobutyl chloroformate and stir the reaction mixture for 15 minutes.

-

Filter the resulting N-methylmorpholine hydrochloride salt and wash with cold, anhydrous THF.

-

Reduce the filtrate at -78 °C by the slow addition of a solution of lithium tri-tert-butoxyaluminohydride in anhydrous THF.

-

After stirring for 30 minutes, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Aldol Condensation and Stereoselective Reduction to form the Dolaisoleucine Precursor

-

To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, slowly add tert-butyl acetate.

-

After stirring for 30 minutes, add a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 1 hour, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude aldol adduct is then subjected to stereoselective reduction. For example, using a chelating agent and a reducing agent like sodium borohydride to favor the desired stereoisomer.

O-methylation to yield MMAE Intermediate-9

-

To a solution of the purified aldol adduct in anhydrous THF at 0 °C, add a strong base such as sodium hydride.

-

After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps leading to the dolaisoleucine core structure. Actual yields may vary depending on reaction scale and specific conditions.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Aldehyde Formation | N-Cbz-N-methyl-(S,S)-isoleucine | N-Cbz-N-methyl-(S,S)-isoleucinal | ~85-95 |

| Aldol Condensation | N-Cbz-N-methyl-(S,S)-isoleucinal | Aldol Adduct | ~60-70 |

| O-methylation | Aldol Adduct | MMAE Intermediate-9 | ~80-90 |

Table 2: Representative Yields for the Synthesis of the Dolaisoleucine Core.

Conclusion

This compound is a critical, structurally complex building block in the total synthesis of the potent ADC payload, MMAE. Its synthesis requires careful stereocontrol to establish the correct configuration of the dolaisoleucine residue. The protocols and pathway described herein provide a foundational understanding for researchers and professionals involved in the development and manufacturing of auristatin-based ADCs. A thorough understanding of the synthesis and properties of such intermediates is paramount for the efficient and scalable production of these life-saving cancer therapeutics.

References

- 1. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

The Crucial Role of Intermediate-9 in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step total synthesis, wherein the formation and reaction of key intermediates are pivotal for the overall efficiency and purity of the final product. This technical guide provides an in-depth analysis of the role of a key building block, designated as intermediate-9, in the synthesis of MMAE. We will explore its chemical identity, its position within the synthetic pathway, and detailed experimental protocols for its formation and subsequent conversion, supported by quantitative data.

Introduction to MMAE and its Synthesis

Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10, a powerful tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Due to its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has found immense value as a payload in ADCs.[2] The synthesis of MMAE is a significant undertaking in medicinal chemistry, involving the sequential coupling of several amino acid and other chiral fragments.

Unveiling Intermediate-9: A Key Chiral Building Block

"Intermediate-9" is the common designation for the chemical compound tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate .[1][3] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate |

| CAS Number | 120205-58-5 |

| Molecular Formula | C₂₂H₃₅NO₅ |

| Molecular Weight | 393.52 g/mol |

| Appearance | Colorless to light yellow oil |

This intermediate represents a significant portion of the MMAE backbone and contains crucial stereocenters that are essential for the biological activity of the final molecule.

The Synthetic Pathway of MMAE: The Position of Intermediate-9

The total synthesis of MMAE involves a convergent strategy where different fragments of the molecule are synthesized separately and then coupled together. Intermediate-9 is a key component of the N-terminal fragment of MMAE. The following diagram illustrates the logical flow of the synthesis, highlighting the central role of intermediate-9.

Figure 1: Logical workflow of MMAE synthesis highlighting Intermediate-9.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for the synthesis and subsequent reaction of intermediate-9, based on established synthetic routes.[4]

Synthesis of Intermediate-9

The formation of intermediate-9 is a critical step that establishes the stereochemistry of a significant portion of the MMAE molecule. While the complete de novo synthesis is complex, a key step involves the protection and modification of a precursor amino acid derivative. A recent patent outlines a comprehensive process for the preparation of MMAE, which includes the formation of analogous structures.[4]

Note: The following protocol is a representative procedure based on analogous transformations found in the literature. Specific reagents and conditions may vary depending on the chosen synthetic route.

Reaction Scheme:

References

An In-depth Technical Guide on the Physicochemical Properties of MMAE Intermediate-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Monomethyl Auristatin E (MMAE) intermediate-9, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and related cytotoxic payloads.

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that is a component of several FDA-approved antibody-drug conjugates. Its high cytotoxicity makes it a powerful tool in targeted cancer therapy. The synthesis of MMAE involves a multi-step process, with MMAE intermediate-9, chemically known as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate, playing a crucial role. Understanding the physicochemical properties of this intermediate is essential for process optimization, quality control, and the successful synthesis of high-purity MMAE.

Chemical Identity and Properties

MMAE intermediate-9 is available as a free base and as a hydrochloride salt. The properties of both forms are detailed below.

Table 1: Chemical Identity of MMAE Intermediate-9 and its Hydrochloride Salt

| Property | MMAE Intermediate-9 (Free Base) | MMAE Intermediate-9 (Hydrochloride Salt) |

| Chemical Name | tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate | tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride |

| CAS Number | 120205-58-5 | 120205-48-3[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₂₉NO₃[8] | C₁₄H₃₀ClNO₃[2][3][4][7] |

| Molecular Weight | 259.38 g/mol [8] | 295.85 g/mol [2][3] |

| Chemical Structure |  |  |

Table 2: Physicochemical Properties of MMAE Intermediate-9 and its Hydrochloride Salt

| Property | Value | Source |

| Appearance | White solid powder | [8] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO | [7] |

| Storage and Stability | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[9] Stable under recommended storage conditions.[5] | MedChemExpress, DC Chemicals |

Synthesis and Experimental Protocols

MMAE intermediate-9 is a key precursor in the total synthesis of Monomethyl Auristatin E. The following section details a typical synthesis protocol for its hydrochloride salt and the analytical methods used for its characterization.

Synthesis of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

A common route for the synthesis of MMAE intermediate-9 hydrochloride involves the deprotection of a protected precursor. A general procedure is as follows:

(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is dissolved in methanol. Concentrated hydrochloric acid is added, followed by 10% palladium on carbon (50% wet). The mixture is hydrogenated under 45 psi of hydrogen pressure for 3 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a white solid with a yield of 92%.[6]

Analytical Characterization

The identity and purity of MMAE intermediate-9 are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the intermediate. While specific spectra for this intermediate are not publicly available, related structures in the synthesis of MMAE have been characterized using this method.[10]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and confirm the identity of the compound. For the final MMAE product, electrospray ionization mass spectrometry is commonly used, and similar techniques can be applied to its intermediates.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of MMAE intermediate-9. Commercial suppliers often provide HPLC data to confirm the purity of their products.

Logical Workflow of MMAE Synthesis

MMAE intermediate-9 is a central component in the convergent synthesis of MMAE. The following diagram illustrates the logical workflow of its role in the overall synthesis.

Caption: Synthetic workflow for MMAE highlighting the role of Intermediate-9.

Conclusion

This technical guide has summarized the key physicochemical properties, synthesis, and analytical characterization of MMAE intermediate-9. A thorough understanding of this key precursor is vital for the efficient and controlled synthesis of Monomethyl Auristatin E, a critical component in the development of next-generation antibody-drug conjugates for cancer therapy. Further research into the detailed reaction kinetics and optimization of the synthesis of this intermediate will continue to be of high value to the scientific community.

References

- 1. americanelements.com [americanelements.com]

- 2. (3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | C14H30ClNO3 | CID 14730240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 120205-48-3 | (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride - Synblock [synblock.com]

- 4. Synthonix, Inc > 120205-48-3 | (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride [synthonix.com]

- 5. (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydroc hloride|120205-48-3|MSDS [dcchemicals.com]

- 6. (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydroc hloride | 120205-48-3 [chemicalbook.com]

- 7. (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoatehydrochloride | CAS 120205-48-3 | Sun-shinechem [sun-shinechem.com]

- 8. tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate | C14H29NO3 | CID 10061126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Monomethyl auristatin E intermediate-9 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Monomethyl auristatin E (MMAE) intermediate-9, a key component in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical properties, synthesis, and its role in the broader context of antibody-drug conjugate (ADC) development.

Core Data Summary

Monomethyl auristatin E (MMAE) intermediate-9, identified by the CAS number 120205-58-5, is a crucial precursor in the total synthesis of MMAE.[1] Its chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate | N/A |

| Molecular Formula | C22H35NO5 | N/A |

| Molecular Weight | 393.52 g/mol | N/A |

| CAS Number | 120205-58-5 | [1] |

Role in Monomethyl Auristatin E Synthesis

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent.[2][] Due to its extreme cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[2][] These ADCs selectively target cancer cells, delivering the toxic MMAE payload directly to the tumor site, thereby minimizing systemic toxicity.[]

MMAE intermediate-9 is a key building block in the multi-step synthesis of the MMAE peptide backbone. Understanding its synthesis and purification is critical for the efficient and scalable production of MMAE for clinical and research applications.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of Monomethyl auristatin E intermediate-9 is not publicly available in extensive detail, the general synthetic approach involves the protection of the amine group of a precursor molecule. A representative procedure for a closely related deprotection step, which precedes the formation of a subsequent intermediate, is outlined below. This provides insight into the chemical transformations involved in the overall synthesis of MMAE.

General Procedure for Deprotection of a Cbz-Protected Amine in MMAE Synthesis:

A solution of the Cbz-protected intermediate (e.g., (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate) in a suitable solvent such as methanol is treated with a catalyst, typically 10% palladium on carbon (50% wet).[4] Concentrated hydrochloric acid is added to the mixture.[4] The reaction is then subjected to hydrogenation under hydrogen pressure (e.g., 45 psi) for a period of several hours.[4] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the hydrochloride salt of the deprotected amine.[4]

Synthesis Workflow

The following diagram illustrates the position of this compound within the broader synthetic pathway of Monomethyl auristatin E. This workflow highlights the sequential nature of the synthesis, where intermediates are progressively elaborated to form the final complex molecule.

Caption: Synthetic workflow for Monomethyl auristatin E (MMAE) highlighting the position of intermediate-9.

Signaling Pathways and Mechanism of Action

This compound is a synthetic precursor and does not have a known direct role in biological signaling pathways. The biological activity resides in the final product, MMAE.

MMAE exerts its potent cytotoxic effect by inhibiting cell division.[2][] It achieves this by disrupting microtubule polymerization, a critical process for the formation of the mitotic spindle during mitosis.[2][] The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the mechanism of action of MMAE once it is released from an antibody-drug conjugate within a target cancer cell.

Caption: Mechanism of action of Monomethyl auristatin E (MMAE) following release from an ADC.

References

The Architecture of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Synthesis of Auristatins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and intricate synthesis pathways of auristatins, a class of highly potent cytotoxic agents that have become cornerstones in the development of antibody-drug conjugates (ADCs). From their natural product origins to the sophisticated synthetic routes employed today, this document provides a comprehensive overview for professionals in the field of oncology and drug development.

A Marine Mollusk's Legacy: Discovery and Historical Development

The story of auristatins begins with the discovery of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia in 1987 by the research group of Professor G.R. Pettit.[1][2] Dolastatin 10 exhibited extraordinary cytotoxic activity against a range of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations, making it one of the most potent antineoplastic compounds known at the time.[3] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4]

Despite its remarkable potency, dolastatin 10 itself faced challenges in clinical development due to a narrow therapeutic window.[1] This spurred extensive research into its synthetic analogues, termed "auristatins," with the goal of retaining high cytotoxicity while improving its pharmacological properties.[2] Early modifications focused on the C-terminal dolaphenine (Doe) residue, leading to compounds like auristatin PE.[3]

A pivotal breakthrough was the modification of the N-terminus of the auristatin scaffold. The fully synthetic nature of these molecules allowed for systematic structure-activity relationship (SAR) studies.[2][3] Researchers at Seattle Genetics (now Seagen) developed monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) by replacing the N,N-dimethylvaline (Dov) of earlier auristatins with N-methylvaline.[3] This modification provided a secondary amine, which served as a convenient attachment point for linkers, enabling their conjugation to monoclonal antibodies.[1][5] This innovation paved the way for the development of highly targeted and potent ADCs, such as brentuximab vedotin (Adcetris®), which utilizes MMAE as its cytotoxic payload.[3][6]

Core Synthesis Strategies: Building the Auristatin Backbone

The total synthesis of auristatins is a complex undertaking due to the presence of several chiral centers and unusual amino acid residues. The primary strategies employed are convergent synthesis and, to a lesser extent, solid-phase peptide synthesis (SPPS) and sequential elongation.[3][7] The high cost and complexity of large-scale manufacturing are attributed to the intricate synthetic and purification processes required to achieve the high purity and yield necessary for clinical applications.[8]

Convergent Synthesis Approach

The most common and efficient method for auristatin synthesis is a convergent approach. This strategy involves the separate synthesis of key peptide fragments, which are then coupled to form the final pentapeptide backbone. Typically, a tripeptide fragment corresponding to the P1-P2-P3 positions (e.g., N-protected Monomethyl-Valine-Valine-Dolaisoleuine) is synthesized, along with a dipeptide fragment for the P4-P5 positions (e.g., Dolaproine-Norephedrine for MMAE or Dolaproine-Phenylalanine for MMAF). These two fragments are then coupled, followed by deprotection to yield the final auristatin molecule.[3]

Solid-Phase Peptide Synthesis (SPPS)

While less common for the entire pentapeptide, SPPS has been successfully employed for the synthesis of certain auristatin analogues and fragments.[3][7] This method involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids. The key advantage of SPPS is the simplification of purification, as excess reagents and byproducts can be washed away after each coupling step.

Quantitative Analysis of Auristatin Synthesis

The efficiency of auristatin synthesis is a critical factor in its commercial viability. The following tables summarize reported yields and purity for key steps in the synthesis and purification of auristatins and their precursors. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Step | Product | Reported Yield | Purity | Reference(s) |

| Synthesis of Cbz-(S)-dolaphenine | Cbz-(S)-dolaphenine | 52% (overall) | - | [1] |

| MMAE-linker conjugation | NH2-PDC-1 | 78% | >99% (HPLC) | [] |

| MMAE-linker conjugation | DOTA-PDC-1 | 89% | >99% (HPLC) | [][10] |

| Purification of MMAE (Patented) | Monomethyl Auristatin E (MMAE) | High | >99% | |

| Radiolabeling with [64Cu]CuCl2 | [64Cu]PDC-1 | ≥99% | ≥98% | [][10] |

Table 1: Summary of Reported Yields and Purity in Auristatin Synthesis and Conjugation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments in auristatin synthesis, based on information from published literature and patents. These are intended to be illustrative and would require optimization for specific laboratory conditions.

Synthesis of a Dipeptide Fragment (P4-P5)

The synthesis of the dolaproine-phenylalanine methyl ester dipeptide, a key intermediate for MMAF, is illustrative of the peptide coupling techniques used.

Protocol:

-

Dissolution: Dissolve N-Boc-dolaproine, H-Phe-OMe (phenylalanine methyl ester), 1-hydroxybenzotriazole (HOBt), and triethylamine (Et3N) in a suitable solvent such as dichloromethane (CH2Cl2).

-

Coupling: Cool the solution to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Remove the Boc protecting group using a strong acid, such as 4 M HCl in dioxane, to yield the free amine of the dipeptide, which can be used in the subsequent fragment coupling step.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purification and analysis of synthetic auristatins, ensuring high purity of the final product.[8]

Protocol:

-

Column: Utilize a reversed-phase column (e.g., C8 or C12).

-

Mobile Phase: Employ a gradient elution system, typically consisting of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%).

-

Gradient: Start with a low percentage of acetonitrile and gradually increase the concentration to elute the product. A typical gradient might be a linear ramp from ~10% to ~80% acetonitrile over 30 minutes.

-

Detection: Monitor the elution profile using a UV detector, typically at 220 nm.

-

Fraction Collection: Collect the fractions corresponding to the desired product peak.

-

Product Recovery: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified auristatin as a solid.

Mechanism of Action and Application in ADCs

The potent cytotoxic effect of auristatins stems from their ability to disrupt microtubule dynamics. This mechanism is central to their application as payloads in ADCs.

The workflow for developing and utilizing auristatin-based ADCs involves a multi-step process, from the synthesis of the individual components to the final therapeutic application.

Conclusion and Future Directions

The journey from the discovery of dolastatin 10 in a sea hare to the FDA approval of auristatin-based ADCs for cancer therapy is a testament to the power of natural product chemistry and innovative synthetic design. The complex synthesis of auristatins remains a significant challenge, but ongoing research into more efficient and scalable synthetic routes will likely reduce costs and broaden their application. Future research will likely focus on the development of novel auristatin analogues with improved properties, such as increased hydrophilicity to allow for higher drug-to-antibody ratios without promoting aggregation, and the exploration of new linker technologies to further enhance the therapeutic index of next-generation ADCs. The foundational understanding of auristatin synthesis pathways detailed in this guide will continue to be instrumental in advancing the field of targeted cancer therapeutics.

References

- 1. Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Highly Potent Pharmaceutical Intermediates: A Technical Guide Focused on Monomethyl Auristatin E (MMAE) Intermediate-9

Disclaimer: This document provides a technical overview of safety and handling guidelines relevant to highly potent pharmaceutical intermediates. Specific safety data for Monomethyl auristatin E (MMAE) intermediate-9 is not extensively available in the public domain. Therefore, this guide utilizes data from the final, highly potent compound, Monomethyl auristatin E (MMAE), as a conservative surrogate for establishing safety and handling protocols. It is imperative that all handling of this intermediate is conducted with the assumption of high potency and toxicity, and that a comprehensive, substance-specific risk assessment is performed by qualified personnel before any work commences.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic, antineoplastic agent of exceptionally high potency.[1][2] Due to its severe toxicity, it is not used as a standalone drug but as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] Monomethyl auristatin E intermediate-9 (CAS No. 120205-58-5) is a key reagent in the synthesis of MMAE.[3][4][5][6] The synthesis of such highly potent compounds involves intermediates that may themselves be hazardous. The occupational health and safety challenges posed by these potent intermediates require a systematic approach to hazard assessment and exposure control.[7]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling of MMAE intermediate-9 by extrapolating from the comprehensive safety data of MMAE and general best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).[4][8][9]

Compound Identification and Properties

While detailed toxicological data for MMAE intermediate-9 is scarce, its basic chemical properties are known. As an immediate precursor, its handling should be governed by the properties of the final product, MMAE.

| Property | This compound | Monomethyl auristatin E (MMAE) |

| Synonyms | - | Brentuximab vedotin payload, MMAE |

| CAS Number | 120205-58-5 | 474645-27-7[2][8][10] |

| Molecular Formula | C22H35NO5[3] | C39H67N5O7[2] |

| Molecular Weight | 393.52[3] | 717.98[2] |

| Primary Function | Intermediate in the synthesis of MMAE[3][4][5][6] | Cytotoxic payload for ADCs, microtubule inhibitor[1][2][3][4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years[3] | Store at -20°C |

| Solubility | 10 mM in DMSO[3] | DMSO up to 20 mM[2] |

Hazard Assessment and GHS Classification (Data for MMAE)

MMAE is classified as extremely hazardous. It is fatal if swallowed or inhaled, causes severe skin and eye irritation, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[8][10] The GHS classification for MMAE provides a baseline for the minimum precautions that should be taken when handling its intermediates.

| GHS Classification | Hazard Class and Category | Hazard Statement |

|

| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed[8][10] |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled[8][10] | |

|

| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects[8][10] |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child[8][10] | |

| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure[8][10] | |

|

| Skin Irritation (Category 2) | H315: Causes skin irritation[8][10] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[8][10] | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[8][10] | |

| Hazardous to the Aquatic Environment, Chronic (Category 3) | H412: Harmful to aquatic life with long lasting effects[8] |

Exposure Control and Personal Protection

The handling of potent compounds like MMAE and its intermediates requires stringent exposure control measures. The fundamental principle is containment, isolating the product and process rather than the operator.[3][4]

Engineering Controls

-

Primary Containment: All open handling of powders is prohibited.[4] Operations such as weighing, transferring, and preparing solutions must be conducted in a primary containment device like a glovebox or a negative-pressure isolator.[9][11]

-

Secondary Containment: The primary containment equipment should be located within a dedicated facility that provides secondary containment, such as a room with controlled access and negative air pressure relative to surrounding areas.[4]

-

Ventilation: Use local exhaust ventilation (LEV) to direct airflow away from the operator.[9] All exhaust air must be HEPA-filtered.

-

Closed Systems: Utilize closed transfer systems, such as those with split butterfly valves, for moving material between equipment to minimize the risk of airborne dust generation.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with, not as a replacement for, engineering controls.

-

Respiratory Protection: A powered air-purifying respirator (PAPR) is often required, especially for any procedures with a risk of containment breach.[11]

-

Hand Protection: Wear compatible, chemical-resistant double gloves.

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

-

Protective Clothing: Wear a disposable, impervious gown or full-body suit. All PPE must be removed and disposed of as hazardous waste before leaving the controlled area.

Workflow for Handling Potent Intermediates

The following diagram illustrates a logical workflow for handling a potent pharmaceutical intermediate, emphasizing critical safety and containment checkpoints.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. pharmtech.com [pharmtech.com]

- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]

- 11. adcreview.com [adcreview.com]

A Comprehensive Guide to the Storage and Stability of Auristatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of potent antimitotic agents, are critical components of antibody-drug conjugates (ADCs). The stability and proper storage of auristatin intermediates, from the initial building blocks to the final cytotoxic payload, are paramount to ensuring the quality, efficacy, and safety of the final therapeutic product. This technical guide provides an in-depth overview of the storage conditions and stability profiles of key auristatin intermediates, supported by experimental data and detailed methodologies.

Core Concepts in Stability

The stability of a pharmaceutical intermediate refers to its ability to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of auristatin intermediates can lead to the formation of impurities, which may reduce the potency of the final ADC or introduce unwanted toxicity. Therefore, understanding and controlling the stability of these molecules is a critical aspect of process development and quality control.

Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)

MMAE and MMAF are two of the most widely used auristatin derivatives in ADC development. Their stability has been a subject of considerable investigation.

Storage Recommendations

Proper storage is essential to preserve the integrity of MMAE and MMAF. The following conditions are recommended based on available data:

| Intermediate | Form | Storage Temperature | Duration | Citations |

| MMAE | Powder | -20°C | Up to 3 years | [1][2][3] |

| In DMSO | -80°C | Up to 1 year | [1] | |

| In DMSO | -20°C | Up to 1 month | [1] | |

| MMAF | Powder | -20°C | Not specified | |

| In Solution | Freshly prepared recommended | Not applicable | [4] |

Note: For solutions, it is highly recommended to prepare them fresh before use.[4][5] If storage of a stock solution is necessary, it should be aliquoted to prevent multiple freeze-thaw cycles, which can accelerate degradation.[1] For optimal preservation of powdered intermediates, storage in a sealed container under an inert atmosphere (e.g., nitrogen) and protection from light and moisture are crucial.[5][6]

Stability Profile

Both MMAE and MMAF are generally considered to be highly stable molecules.[7][8] Studies have shown that they exhibit no significant degradation in plasma or human liver lysosomal extracts.[7][8]

A detailed study on the stability of MMAF in rat plasma revealed the following:

-

Short-Term Stability: MMAF is stable in rat plasma when kept at room temperature for a short duration.[9][10]

-

Long-Term Stability: MMAF demonstrates good stability in rat plasma over extended storage periods when frozen.[9][10]

-

Freeze-Thaw Stability: Multiple freeze-thaw cycles did not lead to significant degradation of MMAF in rat plasma.[9][10]

-

Post-Preparative Stability: MMAF remains stable in the processed analytical samples.[9][10]

This inherent stability is a key attribute that contributes to the successful application of auristatins in ADCs, as the payload must remain intact in systemic circulation until it reaches the target cancer cells.

Experimental Protocols for Stability Assessment

To ensure the quality of auristatin intermediates, robust analytical methods are required to assess their stability and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

General HPLC Method for Purity and Stability Testing

A reversed-phase HPLC (RP-HPLC) method is typically used to determine the purity of auristatin intermediates and monitor their stability over time.

Methodology:

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the auristatin intermediate has maximum absorbance (e.g., 214 nm or 280 nm).

-

Sample Preparation: The auristatin intermediate is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration.

-

Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded. The peak area of the main compound and any impurities are integrated. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the auristatin intermediate to harsh conditions to accelerate its degradation.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Heating the solid material or a solution at high temperatures (e.g., 80°C to 120°C).

-

Photostability: Exposing the material to UV and visible light according to ICH Q1B guidelines.

The samples are analyzed by a stability-indicating HPLC method at various time points to track the formation of degradation products. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of auristatin intermediates.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MMAE, 474645-27-7 | BroadPharm [broadpharm.com]

- 3. Monomethyl auristatin E 98% | CAS: 474645-27-7 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) from Intermediate-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs), from a key precursor, designated as intermediate-9. This document outlines the strategic considerations, experimental protocols, and the logical progression of the chemical transformations involved in this complex synthesis.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its high cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it an effective agent for cancer therapy when targeted to tumor cells via monoclonal antibodies.[2][3] The synthesis of MMAE is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups to achieve the desired final product with high purity.

The synthesis of MMAE from intermediate-9 follows a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. Intermediate-9, identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, serves as a precursor to the dolaisoleucine (Dil) amino acid residue within the pentapeptide structure of MMAE.

The Synthetic Pathway: From Intermediate-9 to MMAE

The overall synthetic strategy involves the initial preparation of a protected tetrapeptide, which is then coupled with a dolaphenine analogue, followed by deprotection to yield the final MMAE molecule.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of MMAE from Intermediate-9.

Experimental Protocols

The following sections provide a generalized account of the key experimental steps. Specific reagents, solvents, and reaction conditions can be found in various patents and scientific literature detailing the synthesis of dolastatin 10 analogues.

Step 1: Deprotection of Intermediate-9

The synthesis commences with the deprotection of the tert-butyl ester of intermediate-9 to yield the corresponding carboxylic acid. This is a critical step to prepare the dolaisoleucine (Dil) unit for the subsequent peptide coupling.

-

Reaction: Hydrolysis of the tert-butyl ester.

-

Reagents: Trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).

-

Procedure: Intermediate-9 is dissolved in DCM and treated with TFA at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The solvent and excess TFA are then removed under reduced pressure to yield the carboxylic acid derivative of the protected Dil unit.

Step 2: Sequential Peptide Couplings to form the Tetrapeptide

The newly formed carboxylic acid is then sequentially coupled with the subsequent amino acid residues: dolaproine (Dap), valine (Val), and finally N,N-dimethylvaline (Me2Val). Each amino acid is appropriately protected to prevent side reactions. A variety of peptide coupling reagents can be employed for these steps.

| Coupling Step | Reactants | Typical Coupling Reagents |

| 1 | Protected Dil-COOH + Protected Dap-NH2 | HATU, HBTU, TBTU, PyBOP |

| 2 | Protected Dil-Dap-COOH + Protected Val-NH2 | HATU, HBTU, TBTU, PyBOP |

| 3 | Protected Dil-Dap-Val-COOH + Me2Val-NH2 | HATU, HBTU, TBTU, PyBOP |

-

General Peptide Coupling Protocol:

-

The carboxylic acid component (the growing peptide chain) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or DCM.

-

The peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added to the solution to activate the carboxylic acid.

-

The amine component (the next amino acid to be added) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

A standard aqueous work-up is performed to remove excess reagents and by-products. The protected peptide fragment is then purified, typically by column chromatography.

-

-

Deprotection between Coupling Steps: After each coupling step, the protecting group on the N-terminus of the newly added amino acid must be removed to allow for the next coupling reaction. The choice of protecting group (e.g., Fmoc or Boc) will dictate the deprotection conditions (e.g., piperidine for Fmoc, TFA for Boc).

Diagram of a General Peptide Coupling Reaction

Caption: General mechanism of a peptide coupling reaction.

Step 3: Final Coupling with Dolaphenine Analogue

The protected tetrapeptide (Me2Val-Val-Dil-Dap) is then coupled with a suitable dolaphenine analogue. This is the final peptide bond formation in the synthesis of the MMAE backbone.

-

Reactants: Protected tetrapeptide-COOH + Dolaphenine analogue-NH2.

-

Procedure: The coupling is performed using similar conditions as described in Step 2.

Step 4: Final Deprotection

The final step in the synthesis is the removal of all remaining protecting groups from the fully assembled pentapeptide. This typically involves the removal of the Cbz group from the Dil residue and any other protecting groups on the side chains of the amino acids.

-

Reaction: Hydrogenolysis.

-

Reagents: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

-

Procedure: The protected MMAE is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation at atmospheric or slightly elevated pressure. The reaction is monitored until all protecting groups are removed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude MMAE.

-

Purification: The final product is typically purified by preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for its use in ADCs.

Quantitative Data

Conclusion

The synthesis of MMAE from intermediate-9 is a challenging yet well-established process in the field of medicinal chemistry. It relies on a convergent strategy, the careful selection of protecting groups, and efficient peptide coupling reactions. This guide provides a foundational understanding of the mechanism and experimental protocols involved, which is essential for researchers and professionals in the field of ADC development. The successful synthesis of high-purity MMAE is a critical step in the manufacturing of next-generation targeted cancer therapies.

References

- 1. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolastatin 10, NSC-376128, DLS-10-药物合成数据库 [drugfuture.com]

- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]

In-Depth Technical Guide to Monomethyl Auristatin E (MMAE) Intermediate-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE) intermediate-9, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document details supplier information, chemical properties, and its role in the broader synthesis pathway of MMAE, a critical component of several antibody-drug conjugates (ADCs).

Chemical Identity and Properties

Monomethyl auristatin E (MMAE) intermediate-9 is chemically identified as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate . It is a crucial chiral intermediate used in the multi-step synthesis of MMAE.

| Property | Value | Source |

| CAS Number | 120205-58-5 | [1][2][3] |

| Molecular Formula | C₂₂H₃₅NO₅ | [2] |

| Molecular Weight | 393.52 g/mol | [2] |

| Appearance | Colorless to light yellow oil | [1] |

| Purity | Typically ≥98% (varies by supplier) | [4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Supplier Information

Several chemical suppliers offer Monomethyl auristatin E intermediate-9 for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Name | Catalog Number (Example) |

| MedChemExpress | This compound | HY-78903 |

| GlpBio | This compound | GC13547 |

| Ambeed | This compound | amb69372 |

| BLDpharm | This compound | BD119856 |

| ChemScene | This compound | CS-0009820 |

Role in the Synthesis of Monomethyl Auristatin E

MMAE intermediate-9 is a key precursor in the total synthesis of Monomethyl auristatin E. While the complete, proprietary synthesis pathways are often not fully disclosed, publicly available information and related chemical literature indicate that this intermediate undergoes further modifications to construct the full peptide backbone of MMAE.

A critical subsequent step in the synthesis involves the deprotection of the N-benzyloxycarbonyl (Cbz) group. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction yields the corresponding free secondary amine, which is then available for coupling with the next amino acid or peptide fragment in the MMAE sequence.

Experimental Protocols

Protocol: Deprotection of this compound

Objective: To remove the benzyloxycarbonyl (Cbz) protecting group from tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate to yield the corresponding free amine.

Materials:

-

This compound (CAS 120205-58-5)

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C), 50% wet

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Carefully add concentrated hydrochloric acid (1.1 equivalents).

-

To this solution, add 10% palladium on carbon (0.1 weight equivalents, 50% wet).

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., 45 psi) and stirred for approximately 3 hours.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the hydrogen atmosphere is replaced with an inert atmosphere (nitrogen).

-

The catalyst is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the hydrochloride salt of the deprotected amine as a solid.

Visualizing the Synthesis Pathway and Workflow

The following diagrams illustrate the logical flow of utilizing this compound in the broader context of MMAE synthesis and its subsequent application in antibody-drug conjugates.

Caption: Simplified workflow of MMAE synthesis and its use in ADCs.

Caption: Experimental workflow for the deprotection of MMAE Intermediate-9.

References

- 1. tert-butyl (3R,4S,5S)-4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate synthesis - chemicalbook [chemicalbook.com]

- 2. (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydroc hloride | 120205-48-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

Methodological & Application

The Synthetic Pathway to a Potent Anti-Cancer Agent: A Step-by-Step Guide to Monomethyl Auristatin E (MMAE) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high toxicity, it is a key component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. This targeted delivery minimizes systemic exposure and enhances the therapeutic window. MMAE is a synthetic analogue of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia. This document provides a detailed guide to the total synthesis of MMAE, compiled from patent literature and scientific publications, to support researchers in the field of oncology and drug development.

I. Overview of the Synthetic Strategy

The total synthesis of MMAE is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments. The core structure of MMAE is a pentapeptide-like molecule consisting of four amino acid units: N-methyl-L-valine, L-valine, (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (a dolaisoleucine analogue), and (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (a dolaproine analogue), capped with a C-terminal norephedrine derivative. The synthesis generally proceeds through the preparation of key intermediates, which are then coupled to assemble the final molecule.

II. Experimental Protocols

The following protocols are based on established synthetic routes. All reactions should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment.

Materials and Reagents

A comprehensive list of required materials and reagents is provided in the supplementary information. All solvents should be of anhydrous grade, and reagents should be of the highest purity available.

Synthesis of Key Intermediates

The synthesis of MMAE begins with the preparation of several key building blocks. The following sections detail the synthesis of these crucial intermediates.

Protocol 1: Synthesis of the Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)

-

Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

-

Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane. Stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.

-

Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C. Stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM. Stir the reaction mixture at room temperature overnight.

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.

Protocol 2: Synthesis of the N-terminal Fragment (N-Me-L-Val)

-

N-methylation of L-Valine: To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours.

-

Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to obtain N-methyl-L-valine.

Assembly of the Pentapeptide Backbone

The subsequent steps involve the coupling of the synthesized fragments to construct the full pentapeptide backbone of MMAE.

Protocol 3: Stepwise Elongation of the Peptide Chain

-

Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.

-

Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.

-

Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection and peptide coupling with the N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.

Final Deprotection and Purification

The final step involves the removal of all protecting groups and purification of the final product.

Protocol 4: Final Deprotection and Purification of MMAE

-

Global Deprotection: Treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.

-

Purification: Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain MMAE as a white solid. The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.[1]

III. Quantitative Data

The following table summarizes the typical yields and purity for the key steps in the synthesis of MMAE. These values are representative and may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) | Reference |

| Synthesis of Dipeptide Fragment | Boc-L-Val-L-Dil-OMe | 85-90 | >95 | [2] |

| Assembly of the Pentapeptide Backbone | Fully Protected Pentapeptide | 60-70 | >90 | [1] |

| Final Deprotection and Purification | Monomethyl auristatin E (MMAE) | 75-85 | >99 | [1][3] |

IV. Mechanism of Action and Signaling Pathway

MMAE exerts its potent cytotoxic effects by inhibiting cell division at the G2/M phase of the cell cycle.[4][5] Upon entering a target cell, typically through the internalization of an ADC, MMAE is released from its antibody carrier.[][7] Free MMAE then binds to tubulin, the protein subunit of microtubules.[8][9] This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle.[10] The failure of mitotic spindle formation leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[11]

Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate.

V. Synthetic Workflow

The overall workflow for the synthesis of MMAE can be visualized as a series of sequential steps involving the preparation of key fragments followed by their assembly and final purification.

Caption: General workflow for the total synthesis of Monomethyl auristatin E (MMAE).

References

- 1. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 2. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomethyl auristatin E crystal and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 7. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application of Valine-Citrulline-MMAE Linker-Payload System in the Development of Antibody-Drug Conjugates

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Application Notes

The Val-Cit-PABC-MMAE system is a cornerstone in the field of ADC development, featured in several clinically approved and investigational ADCs.[1] This technology combines a protease-cleavable linker with a highly potent microtubule-disrupting agent, enabling targeted delivery of the cytotoxic payload to cancer cells.[][]

Mechanism of Action:

The ADC, upon administration, circulates in the bloodstream. The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[4] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[5]

Inside the acidic and protease-rich environment of the lysosome, the dipeptide Val-Cit linker is recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[6][7] This cleavage releases the self-immolative p-aminobenzyl alcohol (PAB) spacer, which in turn liberates the active MMAE payload into the cytoplasm.[8]

Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][9] A notable feature of MMAE is its ability to induce a "bystander effect." As a moderately membrane-permeable molecule, released MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.[5]

Key Features and Advantages:

-

High Potency of MMAE: MMAE is a synthetic analog of the natural product dolastatin 10 and is significantly more potent than traditional chemotherapeutic agents like doxorubicin.[]

-

Linker Stability: The Val-Cit linker is designed to be stable in systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity.[10]

-

Targeted Cleavage: The linker's susceptibility to cleavage by lysosomal proteases ensures that the payload is preferentially released inside the target cancer cells.[10]

-

Bystander Effect: The ability of released MMAE to kill adjacent cancer cells is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5]

Quantitative Data Summary:

The following table summarizes representative quantitative data for ADCs utilizing the Val-Cit-MMAE system. The specific values can vary depending on the target antigen, the specific antibody, the drug-to-antibody ratio (DAR), and the cancer cell line being tested.

| Parameter | Typical Range | Description |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | The average number of MMAE molecules conjugated to a single antibody. A DAR of ~4 is often targeted for cysteine-linked ADCs.[8][11] |

| In Vitro Cytotoxicity (IC50) | 0.1 - 100 ng/mL | The concentration of the ADC required to inhibit the growth of 50% of cancer cells in culture. This is highly dependent on the level of target antigen expression.[12] |

| Tumor Growth Inhibition (in vivo) | 60 - 100% | The percentage reduction in tumor volume in xenograft models treated with the ADC compared to a control group. Dosing regimens can vary, for example, 1-9 mg/kg administered weekly.[13] |

Experimental Protocols

I. Synthesis of Val-Cit-PABC-MMAE ADC (Cysteine-based Conjugation)

This protocol describes a general method for conjugating a maleimide-functionalized Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

MC-Val-Cit-PABC-MMAE

-

Dimethyl sulfoxide (DMSO)

-

Purification buffer (e.g., PBS, pH 7.4)

-

Diafiltration/desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Linker-Payload Preparation:

-

Dissolve the MC-Val-Cit-PABC-MMAE in DMSO to a final concentration of 10-20 mM.

-

-

Conjugation:

-

Cool the reduced antibody solution to room temperature.

-

Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Quenching (Optional):

-

Add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration.

-

Exchange the buffer to a formulation buffer (e.g., PBS or histidine buffer).

-

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the Drug-to-Antibody Ratio (DAR).

-

II. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

A. UV-Vis Spectroscopy

This is a relatively simple method but requires that the drug and antibody have distinct absorbance maxima.[14]

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (if applicable and distinct).

-

Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.[]

B. Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and drug load distribution for cysteine-conjugated ADCs.[14]

Procedure:

-

Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium sulfate to a low concentration).

-

Inject the ADC sample. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

-

The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[]

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the mass of the different ADC species.

Procedure:

-

The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.

-

The sample is separated by reverse-phase or size-exclusion chromatography and then analyzed by a mass spectrometer.

-

The mass of each peak corresponds to the antibody or its subunits conjugated with a specific number of drug molecules. The DAR is calculated from the relative abundance of these species.[16]

III. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[17][18]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC samples at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

Incubate for 72-120 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

IV. In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[20]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Human cancer cell line for tumor implantation

-

ADC and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the human cancer cells into the flank of the mice.

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

ADC Administration:

-

Administer the ADC intravenously (or via another appropriate route) at predetermined doses and schedules (e.g., once a week for 3-5 weeks). The control group receives the vehicle.[13]

-

-

Monitoring:

-

Measure the tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

-

Excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

-

Analyze the statistical significance of the results.

-

Visualizations

Caption: Structure of a Val-Cit-MMAE Antibody-Drug Conjugate.

Caption: Experimental workflow for ADC development.

Caption: Signaling pathway of Val-Cit-MMAE ADC action.

References